Molecular Weight Differentiation vs. Closest Commercial Analogs
The target compound carries a molecular weight of 354.5 g/mol, situating it between the benzyl analog (350.4 g/mol) and the 4-fluorobenzyl analog (366.4 g/mol) within the ChemBridge imidazo[2,1-b]thiazole urea series . This MW falls within the optimal range for lead-like oral bioavailability (MW < 400) but is notably higher than fragment-like thresholds (MW < 300), informing its suitability for hit-to-lead rather than fragment-based campaigns [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 354.5 g/mol |
| Comparator Or Baseline | 1-Benzyl analog (350.4 g/mol); 4-Fluorobenzyl analog (366.4 g/mol); 2-Phenoxyethyl analog (no MW available from search results) |
| Quantified Difference | +4.1 g/mol vs. benzyl analog; -11.9 g/mol vs. 4-fluorobenzyl analog |
| Conditions | Calculated from molecular formula C17H14N4OS2; comparator data from Chemsrc CAS entries |
Why This Matters
MW differences of 4–12 g/mol, while modest, affect chromatographic retention, solubility, and membrane permeability—parameters critical for reproducible screening and downstream medicinal chemistry optimization.
- [1] Lipinski, C.A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 2004, 1, 337-341. View Source
